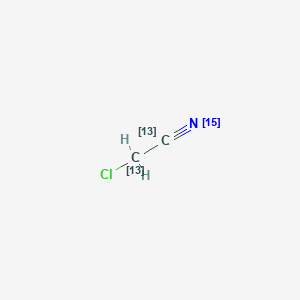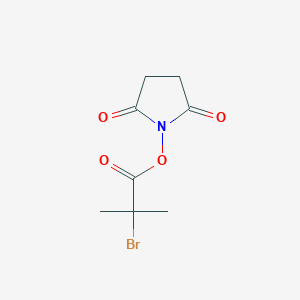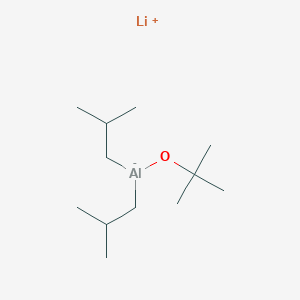
Chloroacetonitrile-13C2, 15N
Descripción general
Descripción
Chloroacetonitrile-13C2, 15N is a stable isotope-labeled compound with the molecular formula Cl13CH213C15N. It is characterized by the presence of carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific applications. This compound is a derivative of chloroacetonitrile, which is an important intermediate in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloroacetonitrile-13C2, 15N is typically synthesized through the halogenation of acetonitrile-13C2, 15N using chlorine gas. The reaction is carried out in a controlled environment, often at elevated temperatures, where chlorine substitutes a hydrogen atom in acetonitrile, resulting in the formation of this compound . The process is exothermic and releases hydrogen chloride as a byproduct, which needs to be carefully managed due to its corrosive nature.
Industrial Production Methods
Industrial production of this compound involves the use of specialized equipment to handle the isotopically labeled starting materials and the hazardous byproducts. The reaction conditions are optimized to maximize yield and minimize the formation of side products. Alternative methods include the reaction of chloroacetic acid-13C2 with ammonia-15N, followed by dehydration of the resulting chloroacetamide-13C2, 15N .
Análisis De Reacciones Químicas
Types of Reactions
Chloroacetonitrile-13C2, 15N undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The nitrile group can participate in addition reactions with reagents like hydrogen cyanide and Grignard reagents.
Hydrolysis: In the presence of water or bases, this compound can hydrolyze to form chloroacetamide-13C2, 15N.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, ammonia for substitution reactions, and Grignard reagents for addition reactions. The reactions are typically carried out under controlled conditions to ensure safety and maximize yield.
Major Products Formed
The major products formed from these reactions include chloroacetamide-13C2, 15N, substituted acetonitriles, and various addition products depending on the specific reagents used .
Aplicaciones Científicas De Investigación
Chloroacetonitrile-13C2, 15N has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of isotopically labeled compounds for NMR spectroscopy and mass spectrometry studies.
Biology: Employed in metabolic labeling experiments to trace biochemical pathways and study enzyme mechanisms.
Medicine: Utilized in the development of radiolabeled pharmaceuticals for diagnostic imaging and therapeutic applications.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of chloroacetonitrile-13C2, 15N involves its reactivity as an electrophile due to the presence of the chloro and nitrile groups. The electron-withdrawing effect of the chloro group enhances the electrophilicity of the carbon in the nitrile group, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various substitution, addition, and hydrolysis reactions .
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile-13C2, 15N: Lacks the chloro group, making it less reactive in substitution reactions.
Chloroacetamide-13C2, 15N: Contains an amide group instead of a nitrile group, leading to different reactivity and applications.
Acetonitrile-1-13C, 15N: Similar isotopic labeling but lacks the chloro group, resulting in different chemical properties.
Uniqueness
Chloroacetonitrile-13C2, 15N is unique due to its dual isotopic labeling and the presence of both chloro and nitrile groups. This combination makes it highly reactive and versatile for various synthetic and analytical applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
2-chloroacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN/c3-1-2-4/h1H2/i1+1,2+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMDAKOXSCIGH-STGVANJCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C]#[15N])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461502 | |
| Record name | Chloroacetonitrile-13C2, 15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850261-36-8 | |
| Record name | Chloroacetonitrile-13C2, 15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)


